molecular formula C28H29N5O3S B4538970 2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B4538970
M. Wt: 515.6 g/mol
InChI Key: VOCOFENPNQQEHE-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, furans, and thiazolopyrimidine precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining pyrazole and furan derivatives under acidic or basic conditions.

    Cyclization: Formation of the thiazolopyrimidine ring through intramolecular cyclization.

    Functional Group Modifications: Introduction of various functional groups to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Synthesis: Large-scale production using continuous flow reactors for better efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar core structures but different functional groups.

    Pyrazole Derivatives: Compounds containing the pyrazole ring with various substitutions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from other similar compounds.

Properties

IUPAC Name

(2E)-2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3S/c1-7-32-19(6)20(17(4)31-32)14-23-27(35)33-25(22-13-12-16(3)36-22)24(18(5)29-28(33)37-23)26(34)30-21-11-9-8-10-15(21)2/h8-14,25H,7H2,1-6H3,(H,30,34)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCOFENPNQQEHE-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4C)C5=CC=C(O5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4C)C5=CC=C(O5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 3
2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 4
2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 5
2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 6
2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

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